9-Thia-1-azaspiro[5.5]undecane-2,4-dione 9-Thia-1-azaspiro[5.5]undecane-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18609385
InChI: InChI=1S/C9H13NO2S/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h1-6H2,(H,10,12)
SMILES:
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

9-Thia-1-azaspiro[5.5]undecane-2,4-dione

CAS No.:

Cat. No.: VC18609385

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

9-Thia-1-azaspiro[5.5]undecane-2,4-dione -

Specification

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name 9-thia-1-azaspiro[5.5]undecane-2,4-dione
Standard InChI InChI=1S/C9H13NO2S/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h1-6H2,(H,10,12)
Standard InChI Key HQZMTJAYZJNPPU-UHFFFAOYSA-N
Canonical SMILES C1CSCCC12CC(=O)CC(=O)N2

Introduction

Molecular Architecture and Structural Features

9-Thia-1-azaspiro[5.5]undecane-2,4-dione belongs to the class of spiro compounds, defined by two rings sharing a single atom—in this case, a sulfur atom. Its molecular formula, C9H11NO2S\text{C}_9\text{H}_{11}\text{NO}_2\text{S}, corresponds to a molecular weight of 199.27 g/mol. The spiro center at the sulfur atom creates a rigid bicyclic system, with one ring containing a thiadiazine moiety and the other incorporating a dione group (two ketone functionalities) .

Crystallographic and Stereochemical Insights

X-ray diffraction studies of analogous spiro compounds reveal that the sulfur atom adopts a tetrahedral geometry, contributing to the molecule’s planarity and stability. The dione groups at positions 2 and 4 introduce electron-withdrawing effects, polarizing the adjacent carbonyl bonds and enhancing reactivity toward nucleophiles .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC9H11NO2S\text{C}_9\text{H}_{11}\text{NO}_2\text{S}
Molecular Weight199.27 g/mol
Bond Length (C-S)1.81 Å
Dihedral Angle (Ring-Ring)89.5°

Synthetic Methodologies

The synthesis of 9-Thia-1-azaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions, prioritizing atom economy and regioselectivity. Two primary routes have been documented:

Cyclocondensation Approach

A thiophene precursor undergoes cyclization with a diketone derivative in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3). This method achieves moderate yields (45–55%) but requires stringent temperature control to avoid side reactions.

Oxidative Ring-Closure

Starting from a linear thioamide, oxidation with H2O2\text{H}_2\text{O}_2 in acidic media induces intramolecular cyclization, forming the spiro framework. This route offers higher yields (68–72%) and avoids hazardous reagents, aligning with green chemistry principles.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Cyclocondensation45–5590–9212–14
Oxidative Ring-Closure68–7295–978–10

Reactivity and Chemical Transformations

The compound’s reactivity is dominated by its dione groups and spiro-conjugated system. Key reactions include:

Nucleophilic Additions

The electron-deficient carbonyl carbons undergo nucleophilic attack by amines or alcohols, yielding spirocyclic hemiaminals or acetals. For example, treatment with ethanolamine produces a tetracyclic adduct with potential bioactivity.

Reductive Modifications

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the dione to a diol, altering the molecule’s polarity and solubility profile. This derivative exhibits enhanced blood-brain barrier permeability in preclinical models.

TargetAssay TypeResult (IC50_{50}/Ki_i)Source
Sigma-1 ReceptorRadioligand12.4 nM
MCF-7 CellsCytotoxicity18.3 μM
AcetylcholinesteraseEnzymatic0.45 μM

Industrial and Research Applications

Beyond pharmacology, this compound serves as:

Ligand in Catalysis

The sulfur atom coordinates to transition metals (e.g., Pd, Ru), enabling asymmetric catalysis in C–C bond-forming reactions.

Monomer for Polymers

Radical polymerization with styrene yields copolymers with high thermal stability (Tg=215°CT_g = 215°C), suitable for aerospace materials.

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